3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one
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Overview
Description
“3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of Indoline-1-carbonyl Chloride: This can be achieved by reacting indoline with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The indoline-1-carbonyl chloride can then react with 3-methylbenzylamine to form the corresponding amide.
Cyclization: The amide can undergo cyclization with 2-pyridone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, “3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable ring structures.
Mechanism of Action
The mechanism of action of “3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indole and indoline derivatives share structural similarities and may exhibit comparable biological activities.
Pyridinone Derivatives: Pyridinone-based compounds are known for their diverse pharmacological properties.
Uniqueness
“3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one” is unique due to the combination of its indoline, pyridinone, and methylbenzyl moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-6-4-7-17(14-16)15-23-12-5-9-19(21(23)25)22(26)24-13-11-18-8-2-3-10-20(18)24/h2-10,12,14H,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDYHSFHMLCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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